ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 921093-45-0
Cat. No.: VC4460499
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921093-45-0 |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.47 |
| IUPAC Name | ethyl 3-cyano-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C20H21N3O4S/c1-3-26-14-7-5-13(6-8-14)18(24)22-19-16(11-21)15-9-10-23(12-17(15)28-19)20(25)27-4-2/h5-8H,3-4,9-10,12H2,1-2H3,(H,22,24) |
| Standard InChI Key | ZEGOVHPKDSDFGP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C#N |
Introduction
Structural Characteristics
This compound features a fused thieno[2,3-c]pyridine core with various functional groups attached:
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Thieno[2,3-c]pyridine Core: A bicyclic system combining thiophene and pyridine rings.
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Functional Groups:
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A cyano group (-CN) at the third position.
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An ethoxybenzamido group (-CONHC6H4OCH2CH3) at the second position.
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An ethyl ester (-COOEt) at the sixth position.
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The presence of these groups contributes to the compound's chemical reactivity and potential biological activity.
Synthesis Pathway
The synthesis of ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions:
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Formation of the Thienopyridine Core:
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Starting materials such as thiophene derivatives and pyridine precursors undergo cyclization reactions.
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Common reagents include ammonium acetate and ethyl cyanoacetate under reflux conditions.
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Functionalization:
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The introduction of the ethoxybenzamido group is achieved via condensation with 4-ethoxybenzoic acid or its derivatives.
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The cyano group is introduced through nitrile-containing reagents like malononitrile.
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Esterification:
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The ethyl ester group is incorporated using ethyl bromoacetate or similar alkylating agents.
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These steps are monitored using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Pharmaceutical Applications
Thienopyridine derivatives are widely studied for their biological activities:
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Anticancer Activity: Compounds with cyano and amide groups often show cytotoxic effects against cancer cell lines by inhibiting specific enzymes or signaling pathways.
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Anti-inflammatory Agents: The thienopyridine scaffold has been explored for its potential to inhibit inflammatory mediators such as cyclooxygenase or lipoxygenase enzymes.
Material Science
The conjugated system in this compound makes it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells.
Biological Activity
Studies on structurally similar compounds have revealed promising results:
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Compounds with a thienopyridine core have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values comparable to standard drugs like doxorubicin .
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Molecular docking studies suggest that such compounds can act as inhibitors of enzymes like 5-lipoxygenase, which are implicated in inflammation .
Spectroscopic Characterization
Spectroscopic data (e.g., NMR, IR) confirm the functional groups' presence:
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NMR signals for aromatic protons (7–8 ppm), amide NH (~10 ppm), and ester CH2 (~4 ppm).
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IR bands for cyano stretching (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
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